(2S)-3-Ethylheptan-2-amine
Description
(2S)-3-Ethylheptan-2-amine is a chiral primary amine characterized by a seven-carbon backbone with an ethyl substituent at the third carbon and an amino group (-NH2) at the second carbon. Its stereochemistry (S-configuration at C2) distinguishes it from its enantiomer, (2R)-3-Ethylheptan-2-amine, which may exhibit differing biological or chemical properties. This compound’s branched alkyl chain influences its physicochemical traits, such as solubility, boiling point, and reactivity. Limited toxicological data are available, but its structural simplicity suggests moderate hazards compared to more complex amines (e.g., chlorinated derivatives) .
Properties
IUPAC Name |
(2S)-3-ethylheptan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-6-7-9(5-2)8(3)10/h8-9H,4-7,10H2,1-3H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZNKMBHWZWIQS-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethylheptan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-ethylheptan-2-one. This process typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an amine source like ammonia or a primary amine. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used to facilitate the hydrogenation process. The reaction conditions typically include elevated temperatures and pressures to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethylheptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or isocyanates are used in the presence of a base like triethylamine (Et3N) to facilitate the reaction.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Scientific Research Applications
(2S)-3-Ethylheptan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-Ethylheptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Enantiomers
a. (2R)-3-Ethylheptan-2-amine
- Structure : Enantiomer with R-configuration at C2.
- Key Differences: Stereochemical variance may affect interactions in chiral environments (e.g., enzyme binding). No direct data on enantiomer-specific toxicity or reactivity are available.
b. 3-Ethylheptan-1-amine
- Structure: Primary amine with the amino group at C1 instead of C2.
Chain Length and Branching Analogs
a. Heptan-2-amine
- Comparison :
- Boiling Point : Branched (2S)-3-Ethylheptan-2-amine likely has a lower boiling point due to reduced intermolecular van der Waals forces.
- Solubility : Branched structure may enhance lipid solubility, favoring membrane permeability in biological systems.
b. 3-Methylhexan-2-amine
- Structure : Shorter carbon chain (6 carbons) with a methyl substituent.
- Comparison: Molecular Weight: Lower (C7H17N vs. C6H15N), leading to differences in volatility. Reactivity: Smaller substituents may decrease steric shielding of the amino group, increasing nucleophilicity.
Substituted Amines with Functional Groups
a. Tris(2-chloroethyl)amine (HN3)
- Structure : Tertiary amine with three 2-chloroethyl groups (CAS 555-77-1) .
- Comparison: Toxicity: HN3 is a nitrogen mustard (alkylating agent) with severe vesicant and cytotoxic effects, unlike the non-chlorinated this compound. Reactivity: Chlorine substituents in HN3 facilitate crosslinking of DNA, whereas the target compound lacks such reactive groups.
b. 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Structure : Contains disulfide bonds and a shorter carbon chain (C4H12N2S2) .
- Comparison: Stability: Disulfide bonds may confer redox sensitivity, unlike the stable alkyl chain of this compound. Toxicity: Limited toxicological data for both compounds, but the disulfide-containing amine may exhibit unique metabolic pathways.
Data Tables
Table 1: Physicochemical Properties of Selected Amines
Table 2: Structural and Functional Group Comparison
| Compound Name | Key Functional Groups | Reactivity Profile | Biological Interactions |
|---|---|---|---|
| This compound | Primary amine, branched | Nucleophilic (moderate) | Potential neurotransmitter analog |
| HN3 | Tertiary amine, chloroethyl | Highly electrophilic | DNA alkylation, cytotoxicity |
| 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine | Disulfide, primary amine | Redox-sensitive | Possible metabolic conjugation |
Research Findings and Gaps
- Stereochemical Impact : The (2S) configuration’s role in biological systems remains unstudied. Comparative studies with the (2R)-enantiomer could clarify enantioselective effects.
- Toxicity Data: No comprehensive studies on this compound exist, unlike well-documented hazards for chlorinated amines like HN3 .
- Synthetic Applications : The compound’s branching may make it a candidate for asymmetric catalysis or surfactant design, leveraging its lipid solubility.
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